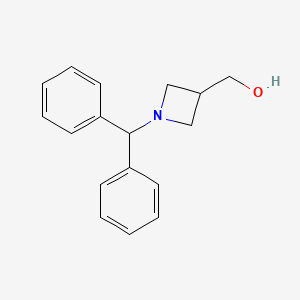

(1-Benzhydrylazetidin-3-yl)methanol

Descripción

Overview of Azetidines as Heterocyclic Compounds

Azetidine (B1206935), also known as azacyclobutane, is a saturated heterocycle consisting of a four-membered ring with three carbon atoms and one nitrogen atom. wikipedia.orgrsc.org This structure is the basis for a wide array of derivatives with diverse applications. acs.org

Historical Context of Azetidine Discovery

The study of azetidines has a history stretching back to the late 19th century, with the first synthesis reported in 1888. rsc.org Initially, these compounds were often viewed as mere curiosities or analogues of the more studied aziridines. rsc.org However, the discovery of naturally occurring azetidine-containing products, such as L-azetidine-2-carboxylic acid isolated from Convallaria majalis in 1955, spurred increased interest in this unique heterocyclic system. rsc.orgmedwinpublishers.com The chemistry of azetidinones, or β-lactams, which are carbonyl derivatives of azetidine, began to be explored in earnest around 1947, largely driven by the discovery of penicillin. ijsr.net

Unique Reactivity and Ring Strain Characteristics of Azetidines

The chemical behavior of azetidines is largely dictated by their considerable ring strain. rsc.orgresearchwithrutgers.com With a ring-strain energy of approximately 25.4 kcal/mol, the azetidine ring is under significant torsional and angle strain. rsc.orgrsc.org This inherent strain makes the ring susceptible to cleavage reactions, providing a powerful tool for synthetic chemists to perform ring-opening and functionalization reactions under specific conditions. rsc.orgrsc.org This reactivity allows azetidines to serve as valuable intermediates in the construction of more complex acyclic and heterocyclic structures. researchgate.net

Comparison with Lower (Aziridine) and Higher (Pyrrolidine) Homologs

The properties of azetidines are best understood when compared to their three-membered and five-membered nitrogen-containing counterparts, aziridines and pyrrolidines, respectively.

Aziridines (3-membered ring): These are more strained (ring strain energy of ~27.7 kcal/mol) and consequently more reactive and less stable than azetidines. rsc.orgnih.gov The high reactivity can make them difficult to handle. rsc.org

Pyrrolidines (5-membered ring): These have significantly less ring strain (~5.4 kcal/mol) and are therefore much more stable and less reactive than azetidines. rsc.orgrsc.org

Azetidines occupy a "sweet spot" of stability and reactivity; they are stable enough for convenient handling and isolation but sufficiently strained to undergo unique chemical transformations that are not readily accessible with pyrrolidines. rsc.orgrsc.org This balance makes the azetidine scaffold a highly attractive motif in chemical synthesis. rsc.org

Table 1: Comparison of Ring Strain in Nitrogen Heterocycles

| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Relative Stability |

|---|---|---|---|

| Aziridine (B145994) | 3 | ~27.7 | Low |

| Azetidine | 4 | ~25.4 | Moderate |

| Pyrrolidine (B122466) | 5 | ~5.4 | High |

Azetidine Scaffold in Natural Products and Synthetic Compounds

While relatively rare compared to five- and six-membered heterocycles, the azetidine motif is present in a number of natural products. wikipedia.org Notable examples include L-azetidine-2-carboxylic acid, which acts as a toxic mimic of the amino acid proline, and the mugineic acids, which are involved in iron chelation in plants. wikipedia.orgrsc.org Other natural products containing this scaffold include penaresidins, isolated from marine sponges. rsc.orgmedwinpublishers.com

In synthetic chemistry, the azetidine ring is a privileged scaffold. It is incorporated into a wide range of synthetic compounds and serves as a valuable building block for creating molecular diversity. enamine.netmedwinpublishers.com Its rigid structure can be used to control the conformation of molecules, which is a crucial aspect of drug design. enamine.net The specific compound of interest, (1-Benzhydrylazetidin-3-yl)methanol , is a prime example of a synthetic azetidine derivative designed to be a versatile intermediate for further chemical elaboration. chemscene.comgoogle.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 72351-36-1 |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Topological Polar Surface Area (TPSA) | 23.47 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

Data sourced from ChemScene and PubChem. chemscene.comnih.gov

Pharmacological Importance of Azetidine-Containing Compounds

The incorporation of the azetidine ring into molecules has proven to be a successful strategy in drug discovery. acs.orgnih.gov The rigid nature of the ring can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net Furthermore, the azetidine moiety can improve physicochemical properties such as metabolic stability. nih.gov

Diverse Pharmacological Activities of Azetidine Derivatives

Compounds containing the azetidine scaffold have demonstrated a remarkably broad spectrum of pharmacological activities. medwinpublishers.comnih.gov Research has identified azetidine derivatives with potential applications as:

Anticancer agents nih.gov

Antibacterial and antimicrobial agents medwinpublishers.comnih.govlifechemicals.com

Antiviral compounds nih.gov

Anti-inflammatory drugs nih.gov

Antidiabetic agents nih.gov

Central Nervous System (CNS) active agents, including treatments for schizophrenia and depression nih.govnih.gov

GABA uptake inhibitors nih.gov

STAT3 inhibitors nih.gov

This wide range of biological activities underscores the value of the azetidine scaffold as a "privileged structure" in medicinal chemistry, justifying the continued development of synthetic intermediates like this compound to access new chemical entities. acs.orgnih.gov

Anticancer Activity

The development of novel anticancer agents is a critical area of pharmaceutical research. The azetidine scaffold has been incorporated into various molecules demonstrating potential as anticancer agents. nih.govmedwinpublishers.com Research has focused on synthesizing and evaluating 2-azetidinone derivatives for their ability to inhibit the growth of cancer cell lines. ptfarm.pl For instance, a series of 2-azetidinone derivatives were synthesized and tested for their in vitro anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds showing notable efficacy. ptfarm.pl The structural diversity achievable with the azetidine ring allows for the design of molecules that can target various pathways involved in cancer progression. ontosight.aijmchemsci.com

Antibacterial and Antimicrobial Activity

The azetidine ring is a cornerstone of one of the most important classes of antibiotics: the β-lactams (2-azetidinones). This family includes penicillins, cephalosporins, and monobactams. nih.govbepls.com Beyond the classic β-lactams, numerous novel synthetic azetidine derivatives have been developed and screened for their antibacterial and antifungal properties. medwinpublishers.comnih.gov For example, a series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones were synthesized and showed excellent in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains. nih.gov Other studies have focused on N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide (B137802) derivatives, which demonstrated significant activity against Staphylococcus aureus, E. coli, C. albicans, and even Mycobacterium tuberculosis. psu.edu These findings underscore the continued importance of the azetidine scaffold in the search for new agents to combat infectious diseases and emerging drug resistance. medwinpublishers.compsu.edu

Table 1: Examples of Azetidine Derivatives with Antimicrobial Activity

| Compound Class | Tested Against | Key Findings | Reference |

|---|---|---|---|

| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones | Gram-positive and Gram-negative bacteria, Fungi (Aspergillus fumigatus, Candida albicans) | Compounds 5c, 5f, 5h, 5j, and 5m showed excellent activity against a panel of microorganisms. | nih.gov |

| N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide derivatives | S. aureus, E. coli, C. albicans, Mycobacterium tuberculosis | Compounds 2d and 2e showed excellent antibacterial, antifungal, and anti-tuberculotic activity. The presence of an indole (B1671886) moiety at the 4-position enhanced activity against M. tuberculosis. | psu.edu |

| 2-azetidinone derivatives of hippuric acid | Gram-positive and Gram-negative bacteria, Fungi (C. albicans, A. niger) | Compound 4 was identified as the most potent overall antimicrobial agent in the series. | ptfarm.pl |

Antischizophrenic Activity

The versatility of the azetidine scaffold has led to its exploration in the context of central nervous system (CNS) disorders. nih.gov While less common than in other therapeutic areas, azetidine-containing compounds have been investigated for potential antischizophrenic activity. This application is often linked to the ability of the rigid azetidine structure to present pharmacophores in a specific orientation required for interaction with CNS receptors, such as dopamine (B1211576) receptors. nih.govresearchgate.net Reviews of pharmacologically interesting azetidines have noted antischizophrenic activity as one of the diverse biological effects displayed by this class of compounds, highlighting it as an area for potential future development. nih.govresearchgate.net

Antimalarial Activity

Malaria remains a significant global health threat, and the development of new therapeutics is crucial to combat drug resistance. nih.gov Azetidine derivatives have emerged as a highly promising new class of antimalarial agents. nih.govexlibrisgroup.com Researchers have identified bicyclic azetidines that potently target essential parasite enzymes. One series of compounds, azetidine-2-carbonitriles, was found to inhibit the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an enzyme vital for pyrimidine (B1678525) biosynthesis in the parasite. nih.govresearchgate.netharvard.edu Another class of bicyclic azetidines targets the P. falciparum phenylalanyl-tRNA synthetase. nih.govexlibrisgroup.com

Table 2: Research Findings on Antimalarial Azetidine Derivatives

| Compound | Target | In Vitro Activity (EC50) | In Vivo Activity | Reference |

|---|---|---|---|---|

| BRD9185 (an azetidine-2-carbonitrile) | P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | 0.016 µM (multidrug-resistant P. falciparum) | Curative in a P. berghei mouse model after three doses. | nih.govresearchgate.netharvard.edu |

| BRD3914 (a bicyclic azetidine) | P. falciparum Phenylalanyl-tRNA Synthetase | 15 nM | Cured P. falciparum infection in a mouse model after four oral doses. | nih.govexlibrisgroup.com |

| BRD7539 (an azetidine carbonitrile) | P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | 0.010 µM (multidrug-resistant asexual blood-stage) | Not specified as curative in the same manner as BRD9185. | nih.gov |

Antiobesity Activity

The search for effective treatments for obesity has also included the investigation of azetidine derivatives. nih.gov Certain compounds containing the azetidine ring have been developed as antagonists for cannabinoid receptor 1 (CB1). The CB1 receptor is a target for appetite regulation, and its blockade has been explored as a strategy for weight management. A specific 3-aminoazetidine-3-carboxylic acid derivative was incorporated into a compound known as CE-178,253, which was identified as a CB1 antagonist for the potential treatment of obesity. researchgate.net This demonstrates the utility of the azetidine scaffold in designing molecules that can interact with complex targets in the central nervous system relevant to metabolic disorders. researchgate.net

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, though they can have drawbacks. nih.gov Azetidine derivatives, particularly those with a 2-azetidinone (β-lactam) structure, have been shown to possess significant anti-inflammatory properties. nih.govmdpi.com In one study, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated using a carrageenan-induced rat paw edema model. nih.gov Several of these compounds exhibited potent anti-inflammatory activity. nih.gov Another study investigating azetidine-2-one derivatives of ferulic acid found that the compounds reduced the formation of granulation tissue in a chronic inflammation model, with one compound in particular showing an inhibitory effect comparable to the standard drug indomethacin. mdpi.com

Antidiabetic Activity

Diabetes mellitus is a widespread metabolic disorder, and there is a continuous need for new therapeutic agents. scielo.br Azetidine-containing compounds have been synthesized and evaluated for their potential to manage diabetes. A study focused on a new series of azetidin-2-one (B1220530) derivatives incorporating a pyrazole (B372694) moiety. scielo.brresearchgate.net When tested for their anti-hyperglycemic activities, three of the synthesized compounds showed remarkable antidiabetic potency. scielo.br These compounds were also evaluated for renoprotective activity, which is relevant to diabetic complications. scielo.brresearchgate.net The findings suggest that the azetidine scaffold can be a valuable component in the design of multifunctional molecules for treating diabetes and its associated conditions. nih.govscielo.br

Antiviral Activity (e.g., Anti-HIV)

Azetidine derivatives have demonstrated notable potential as antiviral agents. ontosight.ai For instance, certain azetidin-2-one derivatives have been synthesized and evaluated for their activity against a range of DNA and RNA viruses. nih.gov One study found that a trans-isomer of an azetidinone derivative containing a 3-methyl-4-fluorophenyl group showed moderate inhibitory activity against human coronavirus (229E) with an EC₅₀ value of 45 µM, which was more potent than the reference drug ribavirin (B1680618) (EC₅₀ = 112 µM). nih.gov The same compound also exhibited activity against the cytomegalovirus AD-169 strain. nih.gov Interestingly, the stereochemistry of the azetidine ring was found to be crucial for the observed antiviral activity and selectivity. nih.gov Other studies have explored azetidine derivatives as inhibitors of HIV-1 protease. nih.gov While some substituted phenyl azetidine-2-one sulphonyl derivatives showed weak antiviral activity against a panel of viruses including Human Coronavirus (229E) and Herpes simplex virus, the findings suggest that the azetidine scaffold holds promise for the development of new antiviral therapies. nih.gov

Antioxidant Activity

Several studies have highlighted the antioxidant potential of azetidine derivatives. medwinpublishers.comjmchemsci.com In one study, a newly synthesized azetidine-2-one derivative was screened for its antioxidant activity using the DPPH free radical scavenging assay and showed positive results. jmchemsci.comjmchemsci.com Another study synthesized a series of novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives and evaluated their antioxidant properties. mdpi.com It was found that most of the synthesized derivatives exhibited greater stability and effectiveness than the standard drug, with compounds AZ-5 and AZ-15 showing IC50 values of 45.02 µg/mL and 42.88 µg/mL, respectively. mdpi.com The presence of an amino group at the para position of the phenyl ring was found to be associated with remarkable antioxidant action. mdpi.com

Analgesic Activity

The analgesic properties of azetidine derivatives have also been a subject of investigation. nih.gov A notable example is Sazetidine-A, a nicotinic cholinergic drug containing an azetidine moiety. nih.gov In studies using the formalin model of chronic inflammatory pain in rats, higher doses of Sazetidine-A (0.5, 1, or 2 mg/kg) induced significant analgesia. nih.gov Importantly, unlike the potent analgesic epibatidine (B1211577) which caused seizures, Sazetidine-A did not produce seizure activity or other neurological complications at doses up to four times its minimum analgesic dose, highlighting its potential as a potent analgesic with a favorable side effect profile. nih.gov

Dopamine Antagonist Activity

Azetidine derivatives have been explored for their potential as dopamine antagonists. nih.govacs.org Research has shown that novel cis- and trans-azetidine analogs can potently inhibit the uptake of [³H]dopamine into isolated synaptic vesicles. nih.gov In one study, a series of azetidine analogs were evaluated, and all exhibited potent inhibition of [³H]DA uptake with Ki values ranging from 24 to 66 nM. nih.govnih.gov The cis-4-methoxy analog was the most potent inhibitor with a Ki of 24 nM. nih.gov These findings suggest that azetidine derivatives could be valuable leads for the development of new treatments for conditions such as methamphetamine abuse. nih.gov

Central Nervous System (CNS) Disorder Treatment

The azetidine scaffold is of significant interest for the development of treatments for central nervous system (CNS) disorders. nih.govresearchgate.net The rigid structure of the azetidine ring is advantageous in designing CNS-focused compound libraries. enamine.netsciencedaily.com Researchers have synthesized and profiled diverse collections of azetidine-based scaffolds to create lead-like libraries optimized for CNS applications. nih.govacs.org These efforts aim to develop compounds with favorable physicochemical properties for blood-brain barrier penetration. nih.gov Azetidine derivatives have shown promise in the context of neurological diseases like Parkinson's disease, Tourette's syndrome, and attention deficit disorder. sciencedaily.com Furthermore, patent applications have been filed for azetidine compounds intended for the treatment or prevention of drug addiction and other CNS-related diseases. wipo.int Studies have also explored azetidine derivatives as GABA uptake inhibitors, which could have applications in managing various neurological and psychiatric disorders. nih.gov

Antitumor Activity

The antitumor potential of azetidine derivatives is a rapidly growing area of research. nih.govnih.govmdpi.com Novel azetidine-based compounds have been discovered to irreversibly inhibit the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a key target in cancer therapy. nih.gov These compounds have shown selective and potent inhibition of STAT3 activity with IC₅₀ values in the sub-micromolar range and have been effective in inducing cell death in triple-negative breast cancer models. nih.gov Other studies have focused on designing TZT-1027 analogues containing a 3-aryl-azetidine moiety, which have exhibited excellent antiproliferative activities against lung (A549) and colon (HCT116) cancer cell lines, with the most potent compound showing IC₅₀ values of 2.2 nM and 2.1 nM, respectively. nih.govmdpi.com Furthermore, azetidine amides have been identified as potent small-molecule STAT3 inhibitors, attenuating the survival of cancer cells that harbor constitutively active STAT3. acs.org

Data Tables

Table 1: Antiviral Activity of Azetidine Derivatives

| Compound/Derivative Class | Virus | Activity | Reference |

|---|---|---|---|

| trans-azetidinone with 3-methyl-4-fluorophenyl group | Human coronavirus (229E) | EC₅₀ = 45 µM | nih.gov |

| trans-azetidinone with 3-methyl-4-fluorophenyl group | Cytomegalovirus (AD-169) | Active | nih.gov |

Table 2: Antioxidant Activity of Azetidine Derivatives

| Compound/Derivative Class | Assay | Activity | Reference |

|---|---|---|---|

| Azetidin-2-one derivative | DPPH radical scavenging | Good results | jmchemsci.comjmchemsci.com |

| AZ-5 (4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivative) | DPPH radical scavenging | IC₅₀ = 45.02 µg/mL | mdpi.com |

Table 3: Dopamine Uptake Inhibition by Azetidine Analogs

| Compound | Inhibition Constant (Ki) | Reference |

|---|---|---|

| cis- and trans-azetidine analogs | 24–66 nM | nih.govnih.gov |

Table 4: Antitumor Activity of Azetidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| H172 (9f) and H182 (azetidine-based STAT3 inhibitors) | --- | 0.38-0.98 μM (STAT3 inhibition) | nih.gov |

| TZT-1027 analogue 1a | A549 (lung) | 2.2 nM | nih.govmdpi.com |

Fungicidal Activity

Several studies have highlighted the potential of azetidine derivatives as antifungal agents. nih.govmedwinpublishers.com For instance, a novel chitosan-azetidine derivative demonstrated a notable antifungal inhibitory index of 26.19% against Aspergillus fumigatus. nih.gov This activity is attributed to the unique structural properties of the azetidine moiety, which can interfere with fungal growth processes. nih.gov The development of new fungicides is crucial to combat the rise of resistant fungal strains and to ensure food security. rudn.ru Research into various heterocyclic compounds, including those containing azetidine, has shown promise in identifying new lead structures for the development of effective and environmentally safer fungicides. nih.govresearchgate.net

Azetidine as a Valuable Scaffold in Medicinal Chemistry

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to a combination of desirable properties that make it an attractive component in the design of new drugs. nih.govresearchgate.netresearchgate.net Its incorporation into a molecule can significantly influence its biological activity and pharmacokinetic profile.

Molecular Rigidity and Defined Vectors for Functionality

The high ring-strain energy of the azetidine ring (25.2 kcal mol⁻¹) endows it with significant molecular rigidity. researchgate.netresearchgate.net This rigidity is a key feature in drug design, as it helps to pre-organize the molecule for binding to its biological target, potentially leading to higher affinity and selectivity. The defined geometry of the azetidine ring also provides specific vectors for the attachment of various functional groups, allowing for precise control over the three-dimensional shape of the molecule and its interactions with target proteins. researchgate.netsciencedaily.com

Bioisosteric Replacement for Other Ring Systems (e.g., Pyrrolidine, Piperidine (B6355638), Phenyl)

Azetidine can serve as a bioisostere for other common ring systems found in drug molecules, such as pyrrolidine, piperidine, and even phenyl groups. researchgate.netblumberginstitute.orgresearchgate.netnih.gov This means that replacing these groups with an azetidine ring can result in a molecule with similar or improved biological activity but with different physicochemical properties. researchgate.net The ability to use azetidine as a bioisosteric replacement provides medicinal chemists with a valuable tool to fine-tune the properties of a drug candidate. nih.gov

Impact on Physicochemical Properties for Drug Development

The incorporation of an azetidine scaffold can have a profound impact on a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govacs.org Introducing an azetidine ring can alter properties such as:

Solubility: The polar nitrogen atom in the azetidine ring can improve aqueous solubility, which is often a challenge in drug development. nih.govacs.org

Lipophilicity: The small, compact nature of the azetidine ring can help to control lipophilicity (logP), a key parameter influencing a drug's ability to cross cell membranes. acs.orgresearchgate.net

Metabolic Stability: The strained ring system of azetidine can influence its metabolic stability, potentially leading to a longer duration of action. researchgate.net

The ability to modulate these properties by incorporating an azetidine moiety makes it a powerful tool for optimizing drug candidates. nih.govnih.govacs.org

Role in Peptidomimetics as Unnatural Amino Acids

Azetidine-based amino acids are considered unnatural amino acids (UAAs) and have found significant application in the field of peptidomimetics. ub.bwnih.govnih.gov Peptides often suffer from poor metabolic stability and low oral bioavailability. nih.govresearchgate.net Incorporating azetidine-containing UAAs into peptide sequences can introduce conformational constraints and alter the peptide backbone, leading to increased resistance to enzymatic degradation and improved pharmacokinetic properties. nih.govresearchgate.netrsc.org This strategy has been successfully employed to develop more "drug-like" peptides with enhanced therapeutic potential. nih.gov

Focus of the Research Outline on this compound and its Derivatives

The compound this compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. researchgate.net The benzhydryl group, consisting of two phenyl rings attached to a single carbon, and the hydroxylmethyl group on the azetidine ring provide opportunities for diverse chemical modifications. Research into this specific scaffold and its derivatives is driven by the potential to combine the beneficial properties of the azetidine ring with the structural features of the benzhydryl and hydroxymethyl moieties to create novel compounds with a wide range of therapeutic applications. An improved, scalable, and high-yielding (80%) one-pot synthesis of 1-benzhydrylazetidin-3-ol (B14779) has been developed, which is a crucial starting material for these endeavors. researchgate.net

Interactive Data Table: Physicochemical Properties of Azetidine and Related Heterocycles

| Property | Azetidine | Pyrrolidine | Piperidine |

| Ring Strain Energy (kcal/mol) | 25.2 researchgate.net | 5.8 researchgate.net | 0 researchgate.net |

| Molecular Formula | C₃H₇N | C₄H₉N | C₅H₁₁N |

| Molar Mass ( g/mol ) | 57.09 | 71.12 | 85.15 |

Interactive Data Table: Fungicidal Activity of an Azetidine Derivative

| Compound | Target Fungus | Inhibitory Index (%) | Reference |

| Chitosan-azetidine derivative | Aspergillus fumigatus | 26.19 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

(1-benzhydrylazetidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,19H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFUGGQLCNKIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374451 | |

| Record name | (1-benzhydrylazetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72351-36-1 | |

| Record name | (1-benzhydrylazetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72351-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of 1 Benzhydrylazetidin 3 Yl Methanol and Its Azetidine Core

Ring-Opening Reactions of Azetidines

The reactivity of azetidines is largely governed by their inherent ring strain, which is approximately 25.4 kcal/mol. nih.gov This strain, while making the ring more stable and easier to handle than three-membered aziridines, predisposes it to ring-opening reactions under suitable conditions. nih.govnih.gov These reactions represent a powerful strategy for synthesizing more complex acyclic and heterocyclic structures. nih.gov

Ring-opening reactions of the azetidine (B1206935) core can be broadly categorized as follows:

Nucleophilic Ring-Opening: This is a major class of ring-opening reactions for azetidines. chemscene.com The reaction typically requires activation of the azetidine, often through protonation or quaternization of the ring nitrogen by a Lewis acid, which makes the ring's C-N bonds more susceptible to cleavage. chemscene.com The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. Nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are substituted with groups capable of stabilizing a transition state, such as aryl or acyl groups. chemscene.com In the absence of strong electronic effects, sterically bulky nucleophiles may preferentially attack the less substituted carbon. chemscene.com

Acid-Mediated Decomposition: The strain within the azetidine ring can lead to stability issues, particularly under acidic conditions. For certain N-substituted azetidines, an acid-mediated intramolecular ring-opening can occur, where a pendant functional group, like an amide, nucleophilically attacks the azetidine ring, leading to decomposition. The stability of the azetidine ring in such cases is highly dependent on the pKa of the azetidine nitrogen.

Photochemical Ring-Opening: Light can be used to induce reactions in azetidine-containing molecules. For instance, photochemically generated azetidinols can undergo ring-opening upon the addition of certain reagents. nih.gov The benzhydryl group has been identified as a key substituent that can facilitate both photochemical cyclization to form the azetidine ring and its subsequent ring-opening. nih.gov

The general reactivity for nucleophilic ring-opening is summarized in the table below.

| Reaction Type | Key Features | Influencing Factors |

| Nucleophilic Ring-Opening | Major reaction pathway for azetidines. chemscene.com | Requires activation by Lewis acids. chemscene.com |

| Regioselectivity is controllable. chemscene.com | Electronic effects of substituents. chemscene.com | |

| Steric hindrance. chemscene.com |

Ring-Expansion Reactions of Azetidines

Ring-expansion reactions transform the four-membered azetidine ring into larger, often five- or six-membered, heterocycles. chemscene.com This strategy provides access to valuable scaffolds like pyrrolidines and 1,3-oxazinan-2-ones.

Key methods for azetidine ring expansion include:

nih.govchemscene.com-Stevens Rearrangement: This rearrangement can lead to a one-carbon ring expansion. For example, treating an azetidine with a diazo compound in the presence of a copper catalyst can yield the corresponding pyrrolidine (B122466). The reaction proceeds through the formation of an ammonium (B1175870) ylide intermediate, followed by an intramolecular nih.govchemscene.com-rearrangement. Engineered enzymes have also been developed to catalyze this transformation with high enantioselectivity.

Acid-Promoted Ring Expansion: Certain azetidine derivatives can undergo ring expansion under acidic conditions. For instance, 2-ester-2-arylazetidine carbamates react with Brønsted acids to form 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. The proposed mechanism involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate, which is then trapped by the oxygen of the carbamate (B1207046) group.

Rhodium-Carbene Mediated [3+1] Ring Expansion: The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can produce highly substituted methylene azetidines in a formal [3+1] ring expansion. This process involves a ring-opening/ring-closing cascade.

| Expansion Product | Method | Catalyst/Reagent |

| Pyrrolidine | nih.govchemscene.com-Stevens Rearrangement | Diazo compound, Copper catalyst |

| 1,3-Oxazinan-2-one | Acid-Promoted Expansion | Brønsted Acid |

| Methylene Azetidine | [3+1] Ring Expansion | Rhodium-Carbene |

Functionalization of the Azetidine Ring

Beyond reactions that cleave the ring, the azetidine scaffold itself can be functionalized. This allows for the late-stage modification of molecules containing this ring system, which is a valuable strategy in medicinal chemistry.

Methods for functionalizing the azetidine ring include:

N-Functionalization: The nitrogen atom of the azetidine ring is a common site for modification. In complex molecules like cyclic peptides, a 3-aminoazetidine (3-AAz) unit can be incorporated, and after macrocyclization, the azetidine nitrogen can be selectively deprotected and substituted via reactions like acylation or sulfonylation.

Ortho-Directing Ability: The azetidine ring can serve as a directing group for the regioselective ortho-C-H functionalization of an attached aryl ring. Using strong bases like n-hexyllithium, it is possible to achieve site-selective lithiation at the positions adjacent to the azetidine, enabling the introduction of various substituents onto the aromatic ring.

Synthesis of Substituted Azetidines: A wide array of synthetic methods allows for the preparation of azetidines with diverse substitution patterns from the outset. These include intramolecular amination of C-H bonds, multicomponent reactions, and ring-opening of bicyclic precursors followed by functionalization. nih.gov

Reactions at the Hydroxyl Group of (1-Benzhydrylazetidin-3-yl)methanol

The primary hydroxyl group in this compound is a key functional handle that allows for a variety of chemical transformations to build more complex molecules.

The hydroxyl group can be readily converted into a good leaving group, such as a methanesulfonate (B1217627) (mesylate) ester. This transformation is crucial for subsequent nucleophilic substitution reactions. The product, (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate, is a stable, characterizable compound.

The general procedure involves reacting the alcohol with methanesulfonyl chloride (MsCl) in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758). A base, typically triethylamine (B128534), is added to neutralize the hydrochloric acid generated during the reaction. The resulting mesylate is a versatile intermediate for introducing other functional groups.

| Reactant | Reagent | Base | Product |

| This compound | Methanesulfonyl chloride (MsCl) | Triethylamine | (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate |

Oxidation of the functional group at the 3-position of the 1-benzhydrylazetidine (B26936) scaffold is a key transformation. While the primary alcohol of the title compound would be oxidized to an aldehyde, the oxidation of the closely related secondary alcohol, 1-benzhydrylazetidin-3-ol (B14779), to the ketone 1-benzhydrylazetidin-3-one (B119530) is a well-documented and synthetically important reaction. This ketone is a widely used intermediate in the preparation of pharmaceuticals.

A common and efficient method for this oxidation is the Swern oxidation. This process utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures (e.g., -78°C), followed by quenching with a hindered base like triethylamine. This method provides the desired ketone in very high yields (85-96%).

| Starting Material | Oxidation Method | Reagents | Product | Yield |

| 1-Benzhydrylazetidin-3-ol | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 1-Benzhydrylazetidin-3-one | 85-96% |

The azetidine ring is considered a privileged scaffold in medicinal chemistry, and molecules containing this motif are investigated for a wide range of biological activities. nih.gov The P2Y12 receptor is a crucial target for antiplatelet agents used in the treatment and prevention of thrombosis. While a direct synthetic pathway from this compound to a specific P2Y12 antagonist is not detailed in the available literature, the functional handles on the molecule make it a suitable starting point for creating diverse libraries of compounds for drug discovery.

Azetidine derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation, which is the physiological process mediated by the P2Y12 receptor. A series of 3-acylidene-4-methylazetidin-2-one derivatives showed potent inhibitory activity against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), the natural agonist of the P2Y12 receptor. The general strategy involves using the azetidine core as a rigid scaffold to correctly position substituents that interact with the receptor. The functional groups of this compound, particularly after conversion of the hydroxyl to other functionalities, could serve as anchor points for building structures analogous to known P2Y12 inhibitors.

Stability and Degradation Pathways

Forced degradation studies, which intentionally expose a compound to harsh conditions, are instrumental in elucidating its intrinsic stability and potential degradation products. Such studies on Azelnidipine (B1666253), which contains the this compound backbone, have revealed its susceptibility to degradation in acidic, alkaline, and oxidative environments. nih.govwisdomlib.orgturkjps.org In contrast, the compound has shown relative stability under thermal and photolytic stress. wisdomlib.org

The stability of the azetidine core within Azelnidipine is significantly influenced by pH. Hydrolysis is a primary degradation pathway, largely due to the presence of ester functional groups in the larger molecule. nih.govturkjps.org Studies have shown that Azelnidipine degrades under both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) conditions when heated. nih.govturkjps.org

The degradation kinetics under these conditions have been found to follow a first-order reaction. nih.govturkjps.org Notably, the degradation is more pronounced under acidic conditions compared to alkaline conditions. nih.govturkjps.org This increased lability in acidic environments is a key characteristic of the molecule's stability profile. The small, strained azetidine ring can undergo acid-mediated intramolecular ring-opening, a decomposition pathway observed in other N-substituted azetidines. nih.gov The rate of this degradation is pH-dependent, with more rapid decomposition occurring at lower pH values. nih.gov

Table 1: Degradation Behavior of Azelnidipine under Various Forced Conditions

| Stress Condition | Reagents and Conditions | Observation |

|---|---|---|

| Acidic | 0.1 N HCl at 70°C for 35 min | Significant degradation |

| Alkaline | 0.1 N NaOH at 70°C for 35 min | Significant degradation |

| Wet Heat | Double distilled water, reflux at 70°C for 8 h | Degradation observed |

| Oxidative | 3% v/v H2O2 in the dark for 24 h | Degradation observed |

| Dry Heat | 70°C for 6 h | Inconsiderable degradation |

This table is based on data from forced degradation studies on Azelnidipine. nih.govturkjps.org

Oxidative conditions also lead to the degradation of the azetidine-containing structure of Azelnidipine. nih.govwisdomlib.org The primary mechanism of oxidative degradation involves the 1,4-dihydropyridine (B1200194) ring to which the this compound moiety is attached.

Under oxidative stress, such as exposure to hydrogen peroxide or radical initiators like 2,2'-azobisisobutyronitrile, Azelnidipine undergoes aromatization of its 1,4-dihydropyridine ring. nih.govturkjps.orgnih.gov This transformation results in the formation of a major degradation product known as dehydro-AZD. nih.govturkjps.org Dehydro-AZD is also a known metabolite of Azelnidipine, formed in the liver by cytochrome P-450 enzymes. turkjps.org

The formation of dehydro-AZD proceeds through a proposed mechanism involving hydrogen abstraction from the 1,4-dihydropyridine ring. One pathway is initiated by the removal of a hydrogen atom from the C-4 position, followed by another hydrogen abstraction from the N-1 position, leading to the aromatized pyridine (B92270) ring of dehydro-AZD. nih.gov

Another identified oxidative degradation pathway is initiated by hydrogen abstraction from the N-1 position of the dihydropyridine (B1217469) ring, which, after subsequent oxidation and hydrolysis, yields other degradation products. nih.gov The rate of formation of some of these secondary degradation products is influenced by the water content of the solvent. nih.gov

Table 2: Key Degradation Products of Azelnidipine under Oxidative Stress

| Degradation Product | Formation Pathway |

|---|---|

| Dehydro-AZD | Aromatization of the 1,4-dihydropyridine ring via hydrogen abstraction. |

| Dg-B | Initiated by hydrogen abstraction from the N-1 position, followed by oxidation and hydrolysis. |

This table summarizes findings from a mechanistic study on Azelnidipine degradation. nih.gov

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Influence of Azetidine (B1206935) Moiety on Pharmacological Properties

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, imparts unique characteristics to molecules that incorporate it. nih.govrsc.org Its strained nature and conformational rigidity are key factors that medicinal chemists leverage to enhance the pharmacological properties of drug candidates. nih.govrsc.org

Molecular Rigidity and its Role in Binding Affinity

The azetidine ring possesses significant ring-strain energy, which contributes to its molecular rigidity. researchgate.net This rigidity can be advantageous in drug design as it reduces the number of possible conformations a molecule can adopt, potentially leading to a more favorable, lower-energy conformation for binding to a biological target. nih.govresearchgate.net By pre-organizing the pharmacophoric groups in a specific spatial arrangement, the entropic penalty of binding is reduced, which can result in higher binding affinity. nih.gov The constrained nature of the azetidine ring has been identified as a key component in various pharmacologically important molecules.

The benzhydryl group, with its two phenyl rings, attached to the nitrogen of the azetidine ring in (1-Benzhydrylazetidin-3-yl)methanol also plays a crucial role. This bulky, lipophilic group can engage in various non-covalent interactions, such as van der Waals forces and pi-stacking, with the amino acid residues of a target protein, further enhancing binding affinity. The interplay between the rigid azetidine scaffold and the interactive benzhydryl moiety is a critical aspect of the SAR of its derivatives.

Impact on Solubility and Metabolic Stability

In terms of metabolic stability, the azetidine ring is generally more stable than the corresponding three-membered aziridine (B145994) ring. rsc.org However, it can still be susceptible to metabolic enzymes. The substitution pattern on the azetidine ring and the nature of the groups attached to the nitrogen atom can significantly affect its metabolic fate. For instance, the presence of the bulky benzhydryl group may sterically hinder access by metabolic enzymes, thereby increasing the metabolic stability of the compound.

SAR of this compound Derivatives

The this compound core has been utilized in the development of several bioactive compounds. The exploration of its derivatives has provided valuable insights into the structure-activity relationships governing their pharmacological effects.

Studies on Azelnidipine (B1666253) and its Pharmacological Activity

Azelnidipine is a prominent example of a drug that incorporates the this compound moiety. wikipedia.org It is a third-generation dihydropyridine (B1217469) calcium channel blocker used for the management of hypertension. wikipedia.orgpatsnap.com

Azelnidipine functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. patsnap.com This blockage of calcium entry leads to the relaxation of these muscle cells, resulting in vasodilation and a subsequent reduction in blood pressure. patsnap.com The dihydropyridine ring is the primary pharmacophore responsible for this calcium channel blocking activity.

| Compound | Primary Mechanism of Action | Key Structural Feature for Activity | Observed Effect |

| Azelnidipine | L-type calcium channel antagonist patsnap.com | Dihydropyridine ring | Vasodilation and blood pressure reduction patsnap.com |

Azelnidipine possesses a chiral center at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers (R and S). researchgate.net Interestingly, and in contrast to many other dihydropyridine calcium channel blockers where the S-enantiomer is more active, the pharmacological activity of azelnidipine resides primarily in the (R)-enantiomer. researchgate.net

This stereospecificity highlights the importance of the three-dimensional arrangement of the substituents on the dihydropyridine ring for effective interaction with the calcium channel. The specific orientation of the groups in the (R)-enantiomer allows for optimal binding to the receptor site, leading to a more potent calcium channel blocking effect. The unique three-dimensional structure of the active (R)-enantiomer is thought to be responsible for some of azelnidipine's distinct pharmacological characteristics, such as its gradual onset and long duration of action with minimal reflex tachycardia. wikipedia.orgresearchgate.net

| Enantiomer | Pharmacological Activity | Significance |

| (R)-Azelnidipine | Primarily responsible for the calcium channel blocking effect. researchgate.net | This is in contrast to other dihydropyridine calcium channel blockers where the (S)-enantiomer is typically more active. researchgate.net |

| (S)-Azelnidipine | Significantly less active than the (R)-enantiomer. | The stereochemistry at the C4 position of the dihydropyridine ring is critical for pharmacological activity. |

SAR in Histamine (B1213489) H3 Receptor Agonists with Azetidine Scaffolds

The azetidine ring is a key structural motif in the design of various therapeutic agents due to its unique conformational constraints. In the development of histamine H3 receptor (H3R) agonists, the incorporation of an azetidine scaffold, as seen in molecules like this compound, is critical for defining the compound's interaction with the receptor.

The potency of azetidine-based H3R agonists is highly sensitive to the pattern of alkyl substitution on the heterocyclic ring. semanticscholar.org For instance, in a series of related H3R ligands, the nature and position of substituents on the amine moiety significantly influenced activity. It was observed that 3-methylpiperidine (B147322) derivatives showed high activity, often greater than their unsubstituted piperidine (B6355638) counterparts. semanticscholar.org This suggests that small alkyl substitutions near the basic nitrogen can be favorable for receptor binding.

Furthermore, replacing a piperidine ring with a pyrrolidine (B122466) ring in H3R agonists led to enantiomers with distinct stereoselectivity, underscoring the importance of the ring structure and its substitution in achieving potent and selective receptor interaction. nih.gov The length of any alkyl chains connecting the core to other parts of the molecule also plays a role; for example, compounds with a pentylene chain have shown higher binding affinity than those with a hexylene chain. semanticscholar.org

The binding of azetidine-containing ligands to the histamine H3 receptor is governed by specific molecular interactions. Like other aminergic G protein-coupled receptors (GPCRs), the H3R has a crucial aspartate residue in its third transmembrane domain (TM3). The basic nitrogen atom within the azetidine ring is believed to form a key electrostatic interaction with this aspartate residue. nih.gov

SAR in Other Therapeutic Areas (e.g., JAK Inhibitors, ABHD6 Inhibitors)

The versatile azetidine scaffold is not limited to histamine receptor ligands. Its unique structural properties have been exploited in the design of inhibitors for other important drug targets.

JAK Inhibitors: Azetidine and related cyclobutane (B1203170) derivatives have been developed as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases, skin disorders, and cancer. google.comagsaa.org In these inhibitors, the azetidine ring often serves as a central scaffold to orient functional groups that interact with the kinase binding site. The development of second-generation JAK inhibitors has focused on achieving greater selectivity for specific JAK isozymes (e.g., JAK1) to reduce side effects associated with broader inhibition. nih.gov Molecular docking studies suggest that specific interactions, such as those between a substituent on the inhibitor and a histidine residue (His-885) in JAK1, can drive this selectivity. nih.gov

ABHD6 Inhibitors: Azetidine moieties have been incorporated into inhibitors of α/β-hydrolase domain containing 6 (ABHD6), a serine hydrolase that is a target for treating inflammatory conditions and metabolic disorders. nih.govnih.gov SAR studies on these inhibitors have involved modifying the azetidine nucleus and the attached carbamate (B1207046) "head group" to improve potency and selectivity. nih.gov These inhibitors typically act by irreversibly carbamylating the catalytic serine residue (Ser148) in the ABHD6 active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method used in drug design to create a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.comyoutube.com This approach helps to predict the activity of new molecules before they are synthesized, saving time and resources. youtube.comnih.gov

For azetidine-containing compounds, QSAR models can be developed to determine the key structural features responsible for their therapeutic effects, such as antimalarial activity in the case of azetidine-2-carbonitriles. nih.govnih.gov By optimizing molecular descriptors through techniques like density functional theory (DFT), predictive models are built. nih.gov These models can then guide the design of new derivatives with enhanced potency by suggesting favorable substitutions and structural modifications. nih.gov

Bioisosteric Replacements Utilizing Azetidine Rings

In medicinal chemistry, the azetidine ring is often employed as a bioisostere for other saturated heterocycles like pyrrolidine and piperidine. researchgate.netnih.gov Bioisosteric replacement involves substituting one group with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like selectivity or metabolic stability. nih.gov

The choice between azetidine, pyrrolidine, and piperidine allows medicinal chemists to fine-tune the properties of a drug candidate. These rings differ in size, conformational flexibility, and basicity, which can have a profound impact on a molecule's pharmacological profile.

Structure and Flexibility: The primary difference is ring size, with azetidine being a four-membered ring, pyrrolidine a five-membered ring, and piperidine a six-membered ring. differencebetween.com The smaller azetidine ring has higher ring-strain energy, resulting in a more rigid structure compared to the more flexible pyrrolidine and piperidine rings. researchgate.netresearchgate.net This rigidity can be advantageous, as it reduces the entropic penalty of binding to a target by pre-organizing the molecule in a bioactive conformation.

Physicochemical Properties: The replacement of a piperidine ring with an azetidine-based spirocyclic analogue can lead to a decrease in lipophilicity (logD), which can be beneficial for improving a compound's pharmacokinetic properties. researchgate.net Fluorination of these rings is a common strategy to modulate basicity (pKa) and lipophilicity, with the effect being dependent on the number and position of the fluorine atoms. researchgate.net

The following table provides a comparison of key properties for these heterocycles:

| Property | Azetidine | Pyrrolidine | Piperidine |

| Ring Size | 4-Membered | 5-Membered differencebetween.com | 6-Membered differencebetween.com |

| Relative Flexibility | More Rigid researchgate.net | Flexible researchgate.net | More Flexible |

| Appearance | Colorless Liquid | Colorless Liquid differencebetween.com | Colorless Liquid differencebetween.com |

This strategic use of different saturated heterocycles is a powerful tool in drug discovery for optimizing potency, selectivity, and drug-like properties. researchgate.netrsc.org

Therapeutic Applications and Target Engagement

The versatility of the this compound core structure has been exploited in the development of drugs for a range of diseases. The benzhydryl moiety often contributes to the lipophilicity and receptor-binding affinity of the final compound. nih.gov

This compound is a pivotal intermediate in the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker. google.comgoogle.com Azelnidipine is indicated for the treatment of essential hypertension and angina pectoris. researchgate.net Its chemical structure is 3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. newdrugapprovals.orgwikipedia.orgwisdomlib.org

The mechanism of action of Azelnidipine involves the inhibition of transmembrane calcium ion (Ca2+) influx through L-type and T-type voltage-dependent channels in vascular smooth muscle cells. nih.govwikipedia.orgpatsnap.comirjmets.com This blockage leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. nih.govpatsnap.com Unlike some other calcium channel blockers, Azelnidipine has a gradual onset of action and produces a long-lasting hypotensive effect with a minimal increase in heart rate. nih.govwikipedia.orgdrugbank.com The unique three-dimensional structure of Azelnidipine, which includes the bulky benzhydrylazetidinyl ester group, is thought to contribute to its distinct pharmacological profile. researchgate.netirjmets.com

The synthesis of Azelnidipine involves the esterification of the hydroxyl group of this compound or a related precursor, 1-benzhydrylazetidin-3-ol (B14779), with a dihydropyridine carboxylic acid derivative. google.comnewdrugapprovals.org One synthetic route involves the reaction of 1-diphenyl-methyl-3-hydroxy azetidine with cyanoacetic acid to form an ester intermediate, which is then further processed to yield Azelnidipine. google.com

Table 1: Pharmacological Profile of Azelnidipine

| Feature | Description | Source |

|---|---|---|

| Drug Class | Dihydropyridine calcium channel blocker | nih.govwikipedia.org |

| Mechanism of Action | Inhibits L-type and T-type calcium channels | wikipedia.orgpatsnap.comirjmets.com |

| Primary Indications | Hypertension, Angina Pectoris | researchgate.net |

| Key Structural Moiety | (1-Benzhydrylazetidin-3-yl) | researchgate.netnewdrugapprovals.orgwikipedia.org |

| Pharmacological Effect | Gradual and long-lasting blood pressure reduction | nih.govwikipedia.orgdrugbank.com |

Derivatives of the azetidine core, structurally related to this compound, have shown potential in the treatment of central nervous system (CNS) disorders. Research into 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has revealed compounds with significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are key targets in the management of Alzheimer's disease.

In one study, a library of N-alkylated and N-acylated azetidine derivatives was synthesized and evaluated. Several of these compounds demonstrated AChE inhibition comparable to the established drug rivastigmine. nih.gov Molecular docking studies have helped to understand the binding modes of these inhibitors within the active site of AChE. nih.gov

The therapeutic potential of azetidine derivatives extends to neuroprotection. Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been evaluated in cellular models of Parkinson's disease and Alzheimer's disease. nih.gov One compound, in particular, demonstrated significant neuroprotective effects in both salsolinol-induced and glutamate-induced neurodegeneration models. nih.gov Its protective mechanism in the glutamate (B1630785) model was linked to a reduction in oxidative stress and caspase-3/7 activity. nih.gov

Furthermore, other structurally related indole (B1671886) derivatives have been investigated for their anti-inflammatory properties. For instance, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, a derivative of indole-3-carbinol, has shown efficacy in mitigating psoriasiform lesions by blocking the MAPK/NF-κB/AP-1 signaling pathways, which are crucial in inflammatory processes. nih.gov This suggests that the broader class of compounds containing heterocyclic rings and alcohol functionalities may possess anti-inflammatory potential.

The development of multi-target-directed ligands (MTDLs) is a promising strategy in Alzheimer's disease research, given the complex etiology of the disorder. nih.govnih.gov This approach involves designing single molecules that can interact with multiple biological targets involved in the disease cascade, such as cholinesterases and β-amyloid (Aβ) aggregation. nih.govnih.gov

In this context, researchers have designed and synthesized novel compounds by combining different pharmacophores. For example, isoindoline-1,3-dione (a phthalimide (B116566) analog) derivatives have been developed as dual-binding site cholinesterase inhibitors. nih.govresearchgate.net These molecules are designed with a fragment that interacts with the catalytic site of the enzyme and another that binds to the peripheral anionic site. nih.gov One such compound, a potent and selective human acetylcholinesterase inhibitor, was identified as a promising lead structure for further development. nih.gov

While direct analogs of this compound incorporating an indane-1,3-dione moiety were not explicitly detailed in the reviewed literature, the principles of MTDL design suggest that combining the benzhydrylazetidine scaffold with fragments known to inhibit Aβ aggregation or possess other relevant activities could be a viable strategy for developing novel anti-Alzheimer's agents. The established neuroprotective and cholinesterase-inhibiting activities of azetidine derivatives make them attractive candidates for such molecular hybridization. nih.gov

Table 2: Investigational Compounds and their Bioactivities

| Compound Class | Target/Activity | Disease Area | Source |

|---|---|---|---|

| 3-Aryl-3-azetidinyl acetic acid methyl ester derivatives | AChE/BChE inhibition, Neuroprotection | Alzheimer's, Parkinson's | nih.gov |

| Isoindoline-1,3-dione derivatives | Dual-binding site AChE/BChE inhibition | Alzheimer's | nih.govresearchgate.net |

| Indole-based derivatives | AChE/BChE inhibition, Anti-neuroinflammatory | Alzheimer's | nih.gov |

Analytical Methods and Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure of (1-Benzhydrylazetidin-3-yl)methanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR): In ¹H-NMR spectra of this compound, specific signals corresponding to the different types of protons in the molecule are observed. The benzhydryl group's aromatic protons typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The proton on the carbon bearing the two phenyl groups gives a characteristic signal. The protons of the azetidine (B1206935) ring and the hydroxymethyl group exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the structure. researchgate.net

| ¹H-NMR Data |

| Assignment |

| Aromatic Protons |

| Data sourced from representative spectra of similar compounds. |

| ¹³C-NMR Data |

| Assignment |

| Aromatic Carbons |

| Data sourced from representative spectra of similar compounds. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. rsc.org The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000 cm⁻¹. Furthermore, characteristic peaks for the C-N stretching of the azetidine ring and C-O stretching of the alcohol can be identified. rsc.org

| IR Spectral Data |

| Functional Group |

| O-H Stretch (Alcohol) |

| C-H Stretch (Aromatic/Aliphatic) |

| Data sourced from representative spectra of similar compounds. |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

MS and HRMS: The mass spectrum of this compound, with a molecular formula of C₁₇H₁₉NO, would show a molecular ion peak [M]⁺ corresponding to a molecular weight of approximately 253.34 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and identifying any impurities or degradation products. wisdomlib.org In the context of related compounds like Azelnidipine (B1666253), LC-MS has been employed to study degradation products, where the core structure of this compound is a key component. nih.govnih.gov

| Mass Spectrometry Data |

| Technique |

| Molecular Weight |

| Molecular Formula |

| Data sourced from chemical databases. |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule. For this compound, the absorption is primarily due to the electronic transitions within the benzhydryl group's aromatic rings. The spectrum would typically show absorption maxima (λmax) in the UV region, characteristic of the phenyl groups. For instance, related compounds containing this moiety are analyzed at specific wavelengths such as 256 nm. cabidigitallibrary.orgiajpr.com

| UV-Visible Spectroscopy Data |

| Parameter |

| λmax |

| Data based on analysis of related compounds. |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC, RP-HPLC, UPLC)

High-performance liquid chromatography (HPLC) is a key technique for the analysis and purification of this compound.

HPLC and RP-HPLC: Reverse-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. For compounds similar in structure, such as Azelnidipine, mobile phases consisting of mixtures of methanol (B129727), acetonitrile (B52724), and water are often employed. cabidigitallibrary.orgnih.gov The retention time of this compound under specific HPLC conditions is a critical parameter for its identification and quantification.

UPLC: Ultra-performance liquid chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC and can also be applied for the analysis of this compound. cabidigitallibrary.org

| HPLC Parameters for Related Compounds |

| Column |

| Mobile Phase (Example) |

| Detection Wavelength |

| Data based on methods for structurally similar compounds. |

Stability-Indicating Methods

Stability-indicating analytical methods are essential to ensure that a compound can be accurately quantified in the presence of its degradation products. For compounds containing the (1-Benzhydrylazetidin-3-yl) moiety, such as Azelnidipine, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique. nih.govjddtonline.info These methods are designed to separate the parent compound from any impurities or degradants that may form under various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis. nih.govtandfonline.com

Forced degradation studies on the related compound Azelnidipine have shown its susceptibility to degradation under acidic, alkaline, wet heat, and oxidative conditions. nih.gov The primary degradation pathway under hydrolytic stress involves the ester groups present in the molecule. nih.gov Under oxidative conditions, aromatization of the dihydropyridine (B1217469) ring is a known degradation pathway. nih.gov

A typical stability-indicating HPLC method for a compound like Azelnidipine utilizes a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as methanol or acetonitrile). nih.govijpsjournal.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, for instance, around 256 nm or 257 nm. nih.govamazonaws.com The conditions are optimized to achieve clear resolution between the main compound and all potential degradation products within a reasonable run time. nih.gov

| Parameter | Condition | Source |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | ijpsjournal.combepls.com |

| Mobile Phase | Phosphate Buffer (pH 3.0) and Methanol (10:90 v/v) | nih.gov |

| 10mM KH2PO4 (pH 3.0) and Acetonitrile (45:55 v/v) | ijpsjournal.com | |

| Methanol, Acetonitrile, and Water (40:40:20 v/v/v) | nih.gov | |

| Flow Rate | 1.0 mL/min | nih.govijpsjournal.com |

| Detection | UV at 256 nm or 257 nm | nih.govamazonaws.com |

This table outlines typical chromatographic conditions used in stability-indicating methods for Azelnidipine, a compound containing the (1-Benzhydrylazetidin-3-yl) moiety.

Method Validation Parameters (Linearity, LOD, LOQ, Precision, Recovery)

Validation of the analytical methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. jddtonline.infoijpsjournal.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. For HPLC methods developed for Azelnidipine, which incorporates the this compound structure, these parameters have been thoroughly evaluated.

Linearity : The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. For Azelnidipine, linearity has been established in concentration ranges such as 10-60 µg/mL and 40-120 µg/mL. nih.govijpsjournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For Azelnidipine, LOD and LOQ values have been reported as 0.41 µg/ml and 1.24 µg/ml, respectively, in one study, and 0.0071 µg/ml and 0.0218 µg/ml in another. bepls.comnih.gov

Precision : This assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements. Studies report intraday and interday precision with %RSD values well below 2%, indicating good precision. bepls.comnih.gov

Recovery : Accuracy is determined by recovery studies, where a known amount of the pure drug is added to a placebo or sample matrix and then analyzed. The percentage of the drug recovered is calculated. For Azelnidipine, recovery values are typically found to be in the range of 99.5-100.7%, demonstrating the accuracy of the method. ijpsjournal.com

| Validation Parameter | Typical Value for Azelnidipine Analysis | Source(s) |

| Linearity Range | 10 - 120 µg/mL | nih.govijpsjournal.com |

| Limit of Detection (LOD) | 0.0071 - 0.41 µg/mL | bepls.comnih.gov |

| Limit of Quantitation (LOQ) | 0.0218 - 1.24 µg/mL | bepls.comnih.gov |

| Precision (%RSD) | < 2% | bepls.comnih.gov |

| Accuracy (% Recovery) | 99.5% - 100.7% | ijpsjournal.com |

This table summarizes the method validation parameters for the analysis of Azelnidipine.

Flash Chromatography for Purification

Flash chromatography is a widely used technique for the purification of chemical intermediates and final compounds in a laboratory setting. rsc.org It is an air-pressure-driven form of preparative column chromatography that offers faster separation than traditional gravity-fed chromatography. The technique is particularly useful for separating components of a reaction mixture, allowing for the isolation of the desired product in a pure form.

The process involves using a plastic cartridge pre-packed with a solid stationary phase, most commonly silica (B1680970) gel. rsc.org A liquid mobile phase (eluent) is pushed through the column under pressure, carrying the components of the mixture with it at different rates depending on their interactions with the stationary phase. This differential migration allows for the separation of the compounds.

For a compound like this compound, which is an intermediate in more complex syntheses, flash chromatography would be an ideal method for purification after its synthesis. The choice of eluent system, typically a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) or methanol and dichloromethane (B109758), is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). By collecting fractions as the eluent exits the column, the pure compound can be isolated. Modern flash chromatography systems automate this process, including gradient elution and fraction collection based on UV detection. ripublication.com

Crystallographic Studies (e.g., X-ray Diffraction)

Crystallographic studies, particularly single-crystal X-ray diffraction, are the most powerful methods for determining the precise three-dimensional atomic structure of a crystalline solid. researchgate.netnih.gov This technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is then detected and analyzed. From this diffraction pattern, a model of the electron density within the crystal can be generated, revealing the exact positions of the atoms in the molecule and the unit cell of the crystal. nih.gov

The data obtained from an X-ray diffraction study includes:

The crystal system (e.g., monoclinic, orthorhombic). researchgate.net

The space group. researchgate.net

The dimensions of the unit cell (a, b, c, α, β, γ). researchgate.net

Precise bond lengths, bond angles, and torsion angles within the molecule.

While specific crystallographic data for this compound is not detailed in the provided search results, this technique would be the definitive method to confirm its molecular structure, conformation, and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Potentiometric Titration for Dissociation Constants

Potentiometric titration is a standard and reliable technique used to determine the acid dissociation constant (pKa) of a substance. biomedres.useurjchem.com The pKa is a critical physicochemical parameter that provides information about the ionization state of a molecule at a given pH, which influences properties like solubility and lipophilicity. biomedres.us

The method involves titrating a solution of the compound with a strong acid or base and monitoring the change in pH using a potentiometer. The pKa value can be determined from the inflection point of the resulting titration curve. dergipark.org.tr For compounds that are sparingly soluble in water, these titrations are often performed in mixed-solvent systems, such as methanol-water or ethanol-water mixtures. eurjchem.com The apparent pKa (psKa) is measured at various solvent compositions, and the aqueous pKa is then determined by extrapolating the results to zero organic solvent concentration. eurjchem.comub.edu

For a molecule like this compound, the nitrogen atom in the azetidine ring is basic and would be protonated at acidic pH. Potentiometric titration could be used to determine the pKa of its conjugate acid. The pKa value of the related, more complex compound Azelnidipine has been reported as 7.89, which is likely associated with the dihydropyridine portion of that molecule. tandfonline.com Determining the pKa of the azetidine nitrogen in this compound would provide key insight into its basicity and behavior in solution.

Advanced Research Directions and Future Perspectives

Novel Synthetic Methodologies for Diversely Functionalized Azetidines

The synthesis of azetidines has been a long-standing challenge due to their strained nature. nih.govmedwinpublishers.com However, recent years have witnessed significant progress in the development of novel and efficient synthetic methods, enabling access to a wide array of diversely functionalized azetidines. rsc.orgnih.govmagtech.com.cn These advancements are crucial for expanding the chemical space and exploring the full potential of this heterocyclic system.

Key breakthroughs in azetidine (B1206935) synthesis include:

[2+2] Cycloaddition Reactions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, has emerged as a powerful tool for constructing the azetidine ring. rsc.orgnih.govresearchgate.net Recent developments have focused on utilizing visible light and photocatalysts, such as iridium(III) complexes, to promote these reactions under milder conditions. rsc.org Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have also been reported, providing a versatile route to various substituted azetidines. researchgate.net

Ring Contraction and Expansion: Ring contraction of larger heterocycles, such as 2-pyrrolidinones, and ring expansion of smaller rings like aziridines, offer alternative pathways to the azetidine core. rsc.orgmagtech.com.cn

C-H Amination: Intramolecular palladium(II)-catalyzed C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org This method allows for the direct formation of the C-N bond, a key step in building the heterocyclic ring.

Cyclization of Epoxy Amines: Lanthanide(III) trifluoromethanesulfonate (B1224126) (Ln(OTf)₃) catalysts, particularly La(OTf)₃, have been shown to effectively promote the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org This method tolerates a variety of functional groups, making it a valuable tool for synthesizing complex azetidine derivatives. frontiersin.org